molecular formula C14H16N2O2 B1455131 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid CAS No. 1154196-63-0

1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1455131
CAS No.: 1154196-63-0
M. Wt: 244.29 g/mol
InChI Key: QWXBTGNGFGKEJQ-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a pyrazole core substituted with methyl groups and a carboxylic acid moiety. Its systematic IUPAC name reflects its structural features: a pyrazole ring (positions 1, 2) with a 2,4-dimethylphenyl group at the N1 position, methyl groups at positions 3 and 5, and a carboxylic acid group at position 4.

Table 1: Key chemical identifiers

Property Value Source
CAS Registry Number 1154196-63-0
Molecular Formula C₁₄H₁₆N₂O₂
Molecular Weight 244.29 g/mol
SMILES Notation O=C(C1=C(C)N(C2=CC=C(C)C=C2C)N=C1C)O

The compound’s structure was confirmed via spectroscopic methods and X-ray crystallography in related pyrazole derivatives, which revealed planar geometries and intramolecular hydrogen bonding involving the carboxylic acid group.

Historical Development of Pyrazole Carboxylic Acid Derivatives

The pyrazole scaffold has been a cornerstone of heterocyclic chemistry since its discovery by Ludwig Knorr in 1883. Early synthetic routes focused on condensation reactions between 1,3-diketones and hydrazines, as exemplified by the Knorr pyrazole synthesis. The introduction of carboxylic acid functionalities to pyrazoles gained momentum in the mid-20th century, driven by their utility in medicinal and agrochemical research.

A landmark advancement occurred in 1960, when O’Donovan et al. demonstrated the synthesis of 1-substituted pyrazole-4-carboxylic acids via Sandmeyer-type reactions, paving the way for derivatives like this compound. The 1990s saw optimized large-scale production methods for pyrazole carboxylic acids, particularly for fungicidal intermediates such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Significance in Heterocyclic Chemistry Research

Pyrazole carboxylic acids occupy a critical niche in heterocyclic chemistry due to their structural versatility and bioactivity. Their significance spans three domains:

Table 2: Applications of pyrazole carboxylic acid derivatives

Field Example Application Source
Medicinal Chemistry COX-2 inhibitors (e.g., celecoxib)
Agrochemicals SDHI fungicides (e.g., fluxapyroxad)
Materials Science Coordination polymers for photocatalysis

In medicinal chemistry, the carboxylic acid group enhances binding to biological targets through hydrogen bonding and ionic interactions. For agrochemicals, derivatives like this compound serve as precursors to fungicides targeting succinate dehydrogenase. In materials science, pyrazole carboxylic acids act as ligands in metal-organic frameworks (MOFs), enabling applications in catalysis and environmental remediation.

The compound’s methyl substitutions at positions 3 and 5 improve metabolic stability, while the 2,4-dimethylphenyl group enhances lipophilicity, optimizing pharmacokinetic profiles. These attributes underscore its role as a model system for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3,5-dimethylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-6-12(9(2)7-8)16-11(4)13(14(17)18)10(3)15-16/h5-7H,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXBTGNGFGKEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(C(=N2)C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2} with a molecular weight of 245.28 g/mol. Its structure features a pyrazole ring substituted with a dimethylphenyl group and a carboxylic acid moiety.

Biological Activity Overview

Research has indicated that pyrazole derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Several studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines. For instance, derivatives have shown effectiveness against breast cancer (MDA-MB-231), liver cancer (HepG2), and colorectal cancer cells. The mechanisms often involve the inhibition of key enzymes such as topoisomerase II and EGFR .
  • Anti-inflammatory Effects : Pyrazole compounds are noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models .
  • Antimicrobial Properties : Some pyrazole derivatives have displayed significant antibacterial and antifungal activities. This is particularly relevant in the context of rising antibiotic resistance .

Anticancer Studies

A notable study assessed the antiproliferative effects of various pyrazole derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against multiple cancer types:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)12.5Inhibition of EGFR and HDACs
HepG2 (Liver)15.0Induction of apoptosis via caspase activation
HT29 (Colorectal)10.0Disruption of microtubule dynamics

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Research

In another study focusing on anti-inflammatory activity, the compound was tested in an animal model of acute inflammation. The results showed a significant reduction in edema compared to control groups, indicating its potential for treating inflammatory conditions.

Structure-Activity Relationship (SAR)

The biological activities of pyrazole derivatives are often influenced by their structural modifications. Key findings include:

  • Substituents on the phenyl ring can significantly affect potency; for example, dimethyl substitutions enhance activity against certain cancer cell lines.
  • The presence of a carboxylic acid group is crucial for maintaining solubility and facilitating cellular uptake.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study investigating a series of pyrazole compounds found that those similar to 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid demonstrated potent activity against various cancer cell lines. The mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation .

Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research has shown that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases. In vivo studies have reported a reduction in inflammation markers in models treated with pyrazole compounds, including this compound .

Diabetes Management
Another promising application is in the management of type II diabetes. The compound has been studied as a partial agonist of PPARγ (Peroxisome Proliferator-Activated Receptor gamma), which plays a vital role in glucose metabolism and insulin sensitivity. Compounds with similar structures have shown to enhance insulin sensitivity in diabetic models, suggesting that this compound could be beneficial in diabetes treatment .

Agrochemicals

Herbicidal Activity
In agricultural applications, pyrazole derivatives are being explored as herbicides due to their ability to inhibit specific enzymes involved in plant growth. The effectiveness of this compound as a herbicide has been demonstrated through field trials showing significant weed control without harming crop yields .

Material Science

Polymer Additives
The compound's unique chemical properties make it suitable for use as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. Studies have shown that polymers modified with pyrazole derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts .

Case Study 1: Anticancer Activity

A synthesized derivative of this compound was tested against breast cancer cell lines. Results indicated an IC50 value of 0.05 mM, showcasing its potential as a lead compound for further development in anticancer therapies.

Case Study 2: Anti-inflammatory Effects

In an animal model of rheumatoid arthritis, treatment with the compound resulted in a significant decrease in joint swelling and inflammatory markers compared to the control group. Histological analysis confirmed reduced infiltration of inflammatory cells.

Data Tables

Application Area Activity IC50/Effectiveness Reference
AnticancerInhibition of cancer cell proliferationIC50 = 0.05 mM
Anti-inflammatoryReduction of inflammation markersSignificant decrease in swelling
HerbicidalWeed control efficacyEffective against common weeds
Polymer additivesEnhanced thermal stabilityImproved resistance to degradation

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s pyrazole core and carboxylic acid moiety are shared with several structurally related derivatives. Key differences lie in the substituents at position 1 of the pyrazole ring, which significantly influence electronic, steric, and solubility properties. Below is a comparative analysis based on substituent variations:

Table 1: Comparative Analysis of Pyrazole-4-carboxylic Acid Derivatives

Compound Name Substituent at Position 1 Molecular Formula Molecular Weight Key Properties/Activities Source
Target Compound 2,4-dimethylphenyl C₁₄H₁₆N₂O₂ 250.29 (calc.) High hydrophobicity; potential enhanced membrane permeability -
1-(3-Chlorophenyl)-3,5-dimethyl analog 3-chlorophenyl C₁₂H₁₁ClN₂O₂ 250.68 Chlorine enhances antimicrobial activity via electron withdrawal
1-(4-Isopropylphenyl)-3,5-dimethyl analog 4-isopropylphenyl C₁₅H₁₈N₂O₂ 258.32 Steric bulk reduces solubility; increased lipophilicity
1-(Difluoromethyl)-3,5-dimethyl analog difluoromethyl C₇H₈F₂N₂O₂ 190.15 Fluorine improves metabolic stability and electronegativity
1-(2,4-Difluorophenyl)-3,5-dimethyl analog 2,4-difluorophenyl C₁₂H₁₀F₂N₂O₂ 252.22 (calc.) Enhanced electronic effects; possible reactivity in drug design
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid H (no substituent) C₆H₈N₂O₂ 140.14 Base structure; higher solubility due to smaller size

Key Observations:

Electron-Donating Groups (Methyl, Isopropyl): The target compound’s methyl groups stabilize the pyrazole ring and reduce the carboxylic acid’s acidity compared to halogenated analogs. This may affect bioavailability and binding specificity.

Lipophilicity and Solubility :

  • The 2,4-dimethylphenyl group in the target compound increases hydrophobicity (logP ~3.5 estimated) compared to the smaller 3-chlorophenyl (logP ~2.8) and difluoromethyl (logP ~1.9) analogs .
  • The isopropyl-substituted derivative () has the highest molecular weight (258.32) and steric bulk, likely reducing aqueous solubility but improving lipid membrane penetration .

Biological Activity: Antimicrobial Potential: Chlorinated and fluorinated derivatives () exhibit enhanced antimicrobial activity due to halogen-induced membrane disruption, as seen in related pyrazole-carbonitrile derivatives () .

Synthetic Considerations :

  • The target compound’s synthesis likely parallels methods in , using arylhydrazine and diketone precursors in green solvents like glycerol-based deep eutectic solvents. Substituent bulk may necessitate longer reaction times or higher temperatures .

Preparation Methods

Cyclization of Precursors with Hydrazine Derivatives

One common approach is the condensation of β-ketoesters or β-diketones with substituted phenylhydrazines under acidic or basic conditions to yield the pyrazole ring. For example, the reaction of ethyl acetoacetate derivatives with 2,4-dimethylphenylhydrazine in the presence of acid catalysts such as hydrochloric acid or sulfuric acid under reflux conditions facilitates cyclization and formation of the pyrazole ring with the desired substitution pattern.

Use of Pyrazole-4-carboxylic Acid Chlorides

Another method involves the preparation of pyrazole-4-carboxylic acid chloride intermediates, which then react with 2,4-dimethylphenylhydrazine in an organic solvent like dichloromethane, often in the presence of a base such as triethylamine. This nucleophilic substitution at the nitrogen-1 position allows for the introduction of the 2,4-dimethylphenyl group.

Industrial and Scalable Methods

For larger-scale synthesis, continuous flow methods have been developed to improve reaction control, yield, and purity. These methods allow precise temperature regulation, reagent mixing, and reaction time management, which are critical for the sensitive cyclization steps and substitution reactions involved.

Example Synthetic Route (Inferred from Related Pyrazole Syntheses)

Step Reagents and Conditions Description
1 Ethyl acetoacetate + triethyl orthoformate + acetic anhydride, heat at 110-120 °C Formation of intermediate β-ketoester derivative (Compound A)
2 Compound A + 2,4-dimethylphenylhydrazine + base (e.g., sodium hydroxide), 10-20 °C Cyclization to form pyrazole ring with 2,4-dimethylphenyl substituent (Compound B)
3 Compound B + acid (e.g., HCl), heat at 85-90 °C Hydrolysis and purification to yield final this compound

This route is adapted from analogous pyrazole carboxylic acid syntheses and patent literature describing similar compounds, emphasizing controlled temperature and reagent addition to maximize yield and purity.

Reaction Conditions and Optimization

  • Solvents : Commonly used solvents include toluene, ethanol, acetic acid, and dichloromethane depending on the step.
  • Temperature : Cyclization reactions are typically conducted between 10 °C and reflux temperatures (up to ~120 °C) to balance reaction rate and selectivity.
  • Catalysts and Bases : Acid catalysts like HCl or H2SO4 promote cyclization; bases such as triethylamine or sodium hydroxide neutralize intermediates and facilitate substitution.
  • Purification : Crystallization and chromatographic methods are employed to isolate the product with high purity.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting materials Ethyl acetoacetate, triethyl orthoformate, 2,4-dimethylphenylhydrazine High purity reagents required
Reaction temperature (cyclization) 10–120 °C Controlled heating critical for yield
Solvent Toluene, ethanol, dichloromethane Selected based on step and solubility
Catalyst/Base HCl, H2SO4, triethylamine, NaOH Acid for cyclization, base for substitution
Reaction time 1–6 hours Depends on scale and conditions
Purification Crystallization, chromatography Ensures product purity >95%

Research Findings and Notes

  • The substitution pattern on the phenyl ring (2,4-dimethyl) influences the reactivity and steric environment during cyclization, requiring careful control of reaction conditions to avoid side products.
  • Studies on related pyrazole carboxylic acids suggest that the presence of methyl groups at positions 3 and 5 on the pyrazole ring enhances stability and biological activity, making the synthesis of the target compound valuable for pharmaceutical research.
  • Industrial synthesis benefits from continuous flow technology, which allows for better temperature and mixing control, reducing reaction times and improving reproducibility.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound, with polymorphism observed in related pyrazole carboxylic acids indicating the need for careful crystallization protocols.

Q & A

Q. What are the optimal synthetic routes for 1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For example:

Precursor preparation : React 2,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring.

Carboxylation : Hydrolyze the ester group using aqueous NaOH or HCl to yield the carboxylic acid derivative.

Purification : Recrystallize the product using ethanol or acetonitrile for high purity (>95%) .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of carboxylic acid (-COOH) via O-H stretching (2500–3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹). Pyrazole ring C-N and C=C stretches appear at 1500–1600 cm⁻¹ .
  • NMR : ¹H NMR shows aromatic protons (δ 6.5–7.5 ppm for 2,4-dimethylphenyl) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .
  • XRD : Monoclinic crystal systems are common for pyrazole derivatives, with lattice parameters refined via Rietveld analysis .

Q. What are the solubility and stability profiles under laboratory conditions?

Methodological Answer:

  • Solubility : Sparingly soluble in water; highly soluble in polar aprotic solvents (e.g., DMSO, DMF). Test solubility via gravimetric analysis in solvents at 25°C .
  • Stability : Stable at room temperature (≤30°C) for 6 months. Degradation occurs under strong UV light or basic conditions (pH >10). Monitor via HPLC with a C18 column (retention time ~8.2 min) .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :

    Substituent PositionBiological ImpactExample Study
    1-(2,4-Dimethylphenyl)Enhances lipophilicity, improving membrane permeabilityAnticancer assays
    3,5-Dimethyl groupsStabilize π-π stacking in enzyme binding pocketsMolecular docking
    • Experimental Design : Compare IC₅₀ values of analogs in enzyme inhibition assays (e.g., COX-2) .

Q. How can computational modeling predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases). Optimize force fields (AMBER/CHARMM) for pyrazole-carboxylic acid moieties.
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors. Validate using leave-one-out cross-validation (R² >0.8) .

Q. How to resolve contradictions in spectral data across studies?

Methodological Answer:

  • Case Study : Discrepancies in ¹H NMR methyl shifts (δ 2.1 vs. 2.3 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆).
  • Resolution : Re-run spectra in standardized solvents and cross-reference with computed NMR (GIAO method at B3LYP/6-311++G** level) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

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